

A Comparative Spectroscopic Analysis of Synthetic versus Commercially Available 4-(Hydroxymethyl)phenylacetic Acid

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Compound of Interest		
Compound Name:	4-(Hydroxymethyl)phenylacetic acid	
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For researchers, scientists, and professionals engaged in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a detailed spectroscopic comparison of synthetically produced **4-(Hydroxymethyl)phenylacetic acid** against its commercially available counterparts, offering valuable insights into product consistency and purity.

This comparison focuses on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data to verify the chemical structure and identify potential impurities. The synthetic route chosen for this comparison is the hydrolysis of 4-(bromomethyl)phenylacetic acid.

Spectroscopic Data Comparison

The following table summarizes the available spectroscopic data for both synthetically prepared and commercially sourced **4-(Hydroxymethyl)phenylacetic acid**. The ¹H NMR data for both samples were found to be in excellent agreement, indicating a high degree of structural similarity. Unfortunately, definitive ¹³C NMR and mass spectrometry data for both commercial and synthetically produced **4-(Hydroxymethyl)phenylacetic acid** were not readily available in the public domain at the time of this guide's compilation.



Spectroscopic Data	Synthetic 4- (Hydroxymethyl)phenylace tic Acid	Commercial 4- (Hydroxymethyl)phenylace tic Acid
¹ H NMR (DMSO-d ₆ , 300 MHz)	δ 12.27 (s, 1H, -COOH), 7.26-7.12 (m, 4H, Ar-H), 5.14 (s, 1H, -OH), 4.47 (s, 2H, -CH ₂ OH), 3.53 (s, 2H, -CH ₂ COOH)[1][2]	δ 12.27 (s, 1H, -COOH), 7.26-7.12 (m, 4H, Ar-H), 5.14 (s, 1H, -OH), 4.47 (s, 2H, -CH ₂ OH), 3.53 (s, 2H, -CH ₂ COOH)[1][3]
¹³ C NMR	Data not available in searched resources.	Data not available in searched resources.
Mass Spectrometry (MS)	Data not available in searched resources.	Data not available in searched resources.
Molecular Weight	166.17 g/mol [2]	166.17 g/mol [4]
Melting Point	Not specified in synthetic protocols.	131-134 °C[4]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below. These protocols are fundamental for reproducing the results and for the quality control of **4-(Hydroxymethyl)phenylacetic acid** in a laboratory setting.

Synthesis of 4-(Hydroxymethyl)phenylacetic Acid

A common and effective method for the synthesis of **4-(Hydroxymethyl)phenylacetic acid** is through the hydrolysis of **4-(bromomethyl)phenylacetic acid.**[2]

Procedure:

- Reaction Setup: Dissolve 4-(bromomethyl)phenylacetic acid in an aqueous solution of sodium hydroxide.
- Hydrolysis: Stir the mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).



- Acidification: Upon completion, carefully acidify the reaction mixture with a suitable acid, such as hydrochloric acid, to a pH of approximately 2. This will precipitate the product.
- Isolation: Collect the solid product by filtration.
- Purification: Wash the collected solid with water and then recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure **4-(Hydroxymethyl)phenylacetic acid**.

Spectroscopic Analysis Protocols

The following are standard operating procedures for acquiring NMR and MS data for organic compounds.

¹H and ¹³C NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
- Instrument Setup: Transfer the solution to an NMR tube. Place the tube in the NMR spectrometer.
- Data Acquisition: Acquire the ¹H NMR spectrum. Following this, set up the instrument for ¹³C NMR acquisition, which typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
The method of introduction (e.g., direct infusion, gas chromatography, or liquid
chromatography) will depend on the properties of the compound and the instrument's
capabilities.

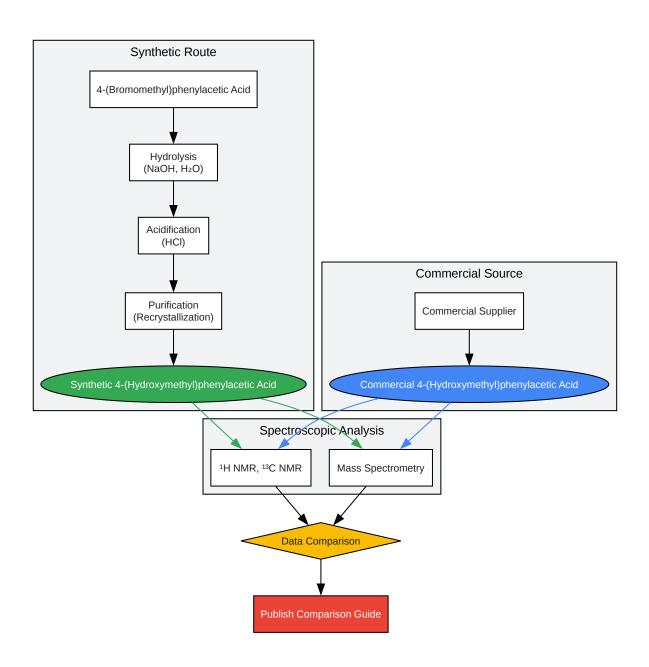


- Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizing the Experimental Workflow

To provide a clear overview of the comparison process, the following diagram illustrates the experimental workflow.





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Caption: Workflow for comparing synthetic and commercial products.



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